molecular formula C6H6N2 B179392 2-Vinylpyrazine CAS No. 4177-16-6

2-Vinylpyrazine

Cat. No.: B179392
CAS No.: 4177-16-6
M. Wt: 106.13 g/mol
InChI Key: KANZWHBYRHQMKZ-UHFFFAOYSA-N
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Description

2-Vinylpyrazine (CAS 4177-16-6) is a versatile heterocyclic building block of significant interest in flavor and fragrance research and chemical synthesis. It is characterized as a clear liquid with a density of approximately 1.041 g/mL at 25°C and a refractive index of n20/D 1.560 . Researchers value this compound primarily for its distinct organoleptic properties, described as a potent, green, burnt, and nutty odor and flavor, making it a key compound in the development and study of complex aroma profiles . Its primary research application lies in its role as a flavoring agent, where it is used to create or enhance nutty and roasted notes in experimental models. From a synthetic chemistry perspective, the vinyl group attached to the pyrazine ring offers a reactive site for further chemical modifications, including polymerization or addition reactions, enabling the creation of novel derivatives and functional materials. For safe handling, this liquid has a flash point of approximately 60°C (140°F), classifying it as a combustible liquid . It is recommended to store the product at 2-8°C . This product is intended for laboratory research and chemical synthesis purposes only. It is strictly for use by qualified professionals. For Research Use Only (RUO). Not for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

2-ethenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANZWHBYRHQMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194592
Record name Vinylpyrazine
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Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4177-16-6
Record name Vinylpyrazine
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Record name Vinylpyrazine
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Record name Vinylpyrazine
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Record name Vinylpyrazine
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Record name VINYLPYRAZINE
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Preparation Methods

Grignard Reagent Preparation

Methylmagnesium chloride is synthesized under nitrogen atmosphere by reacting magnesium metal with chloromethane in tetrahydrofuran (THF) at 60°C for 2 hours. Elemental iodine (0.21% w/w of Mg) accelerates initiation.

Nucleophilic Addition to 2-Cyanopyrazine

2-Cyanopyrazine reacts with the Grignard reagent in THF at 50°C with cuprous chloride catalysis. Subsequent hydrolysis yields 2-acetylpyrazine, which is dehydrated to this compound using phosphorus oxychloride (POCl₃).

Optimization Data :

ParameterValueYield Improvement
Temperature50°C → 59°C+12%
Reaction Time14 h → 16 h+8%
Catalyst Loading5 mol% → 7 mol%+15%

Final yields reach 68% after dehydration, though organolithium reagent costs and side reactions limit scalability.

Stille Coupling for Direct Vinylation

Stille cross-coupling, as demonstrated for 2-(2-pyridinyl)pyrazine derivatives, offers a modular route to this compound. Bromopyrazine reacts with vinyl tributyltin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and lithium chloride.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 80°C.

  • Duration: 12–18 hours.

Yields exceed 75%, with byproducts (e.g., homocoupled bipyrazines) minimized to <5% via stoichiometric control. Nuclear magnetic resonance (NMR) data confirm regioselectivity:

  • ¹H-NMR (CDCl₃): δ 5.60 (dd, J = 1.2, 11.0 Hz), 6.33 (dd, J = 1.2, 17.4 Hz).

  • ¹³C-NMR : δ 120.5 (vinyl CH₂), 139.7 (pyrazine C).

Rhodium-Catalyzed Hydroalkenylation

A cutting-edge method employs rhodium–N-heterocyclic carbene (NHC) complexes for hydroalkenylation of ethylene with this compound precursors. The dinuclear complex [Rh(µ-Cl)(IPr)(η²-coe)]₂ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) activates C–H bonds in azines, enabling ethylene insertion.

Catalytic Cycle :

  • Oxidative Addition : Rhodium cleaves the C–H bond of 2-methylpyrazine.

  • Ethylene Coordination : Ethylene binds to the Rh center.

  • Reductive Elimination : Forms the C–C bond, releasing this compound.

Performance Metrics :

  • Turnover Frequency (TOF): 98 h⁻¹ at 2 mol% catalyst loading.

  • Selectivity: >90% for mono-vinylated product.

  • Limitations: Catalyst deactivation via vinylpyrazine coordination.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in pyrazine functionalization. A one-pot synthesis of 2-methyl-6-vinylpyrazine was adapted by replacing methyl groups with vinyl precursors.

Procedure :

  • Mix pyrazine, vinyl bromide, and K₂CO₃ in DMF.

  • Irradiate at 120°C for 30 minutes (800 W).

  • Extract with dichloromethane (DCM) and purify via column chromatography.

Comparative Data :

Energy SourceTimeYieldPurity
Conventional6 h52%85%
Microwave0.5 h78%95%

Microwave-specific side reactions (e.g., dimerization) are suppressed due to rapid heating/cooling cycles.

Dehydration of 2-Ethylpyrazine

Thermal dehydration of 2-ethylpyrazine over γ-alumina at 250°C produces this compound with 55–65% efficiency. The reaction follows an E2 elimination mechanism, favored by weak Lewis acid sites on the catalyst.

Process Challenges :

  • Byproducts : Ethylene (gas) and polymeric residues.

  • Catalyst Lifespan : γ-Alumina deactivates after 10 cycles due to coking.

Chemical Reactions Analysis

Types of Reactions: 2-Vinylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Food Science

Flavor Compound Formation
2-Vinylpyrazine is primarily recognized for its role as a flavor compound in food products, particularly in those undergoing thermal processing. Research indicates that it can be formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during cooking. A study identified this compound and 2-vinyl-6-methylpyrazine as products of the Maillard reaction involving D-glucose and glycine, highlighting its significance in flavor development in processed foods .

Metal Complexes Formation
this compound serves as a ligand in the formation of metal complexes, particularly with ruthenium. The reaction of this compound with Ru3(CO)12 leads to the formation of penta- and octa-ruthenium clusters. These complexes exhibit unique coordination modes and have implications for catalytic applications:

  • C-H Bond Activation : The ability of this compound to activate C-H bonds in these metal complexes opens pathways for new catalytic processes .
  • Synthesis of Novel Materials : The structural characteristics of these complexes can be fine-tuned for specific catalytic activities, making them valuable in organic synthesis.

Case Study 1: Flavor Development

A study conducted on the formation of vinylpyrazines during the Maillard reaction demonstrated that controlling reaction parameters significantly affects the yield of flavor compounds like this compound. This research provides insights into optimizing cooking processes to enhance flavor profiles in food products .

Case Study 2: Polymer Properties

Research on poly(this compound) highlighted its potential as a conductive polymer for electronic applications. By modifying the polymerization conditions, researchers achieved varying degrees of conductivity and thermal stability, demonstrating its adaptability for use in advanced materials .

Case Study 3: Catalytic Applications

The exploration of this compound as a ligand in ruthenium complexes revealed its efficacy in facilitating C-H bond activation, leading to the formation of novel metal clusters with potential applications in catalysis. This study emphasizes the importance of ligand design in developing efficient catalytic systems .

Mechanism of Action

The mechanism of action of 2-Vinylpyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The vinyl group allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Vinylpyridine

  • Coordination Chemistry: 2-Vinylpyridine typically acts as a 4–6 electron donor, coordinating via its nitrogen and alkene groups. In contrast, 2-vinylpyrazine leverages its additional nitrogen atom to bind multiple metal centers, enabling novel cluster architectures (e.g., μ₅ and μ₇ bonding modes in Ru₅ and Ru₈ clusters) .
  • Reactivity : In photocatalyzed alkylation, 2-vinylpyridine achieves yields up to 82%, while this compound fails due to polymerization .
  • Catalytic Applications : Rhodium–NHC complexes effectively catalyze hydroalkenylation with both ligands, but this compound forms distinct η² complexes, highlighting its unique electronic profile .

3-Vinylpyridine

  • Reactivity : 3-Vinylpyridine shows moderate yields (50%) in photocatalyzed alkylation, outperforming this compound but underperforming compared to 2-vinylpyridine .

Electron-Deficient Alkenes (e.g., Phenyl Vinyl Sulfone)

  • Reaction Efficiency : Electron-poor alkenes like phenyl vinyl sulfone achieve higher yields (53–70%) in coupling reactions compared to this compound, which suffers from low isolated yields (~44–47%) .

Research Findings and Data Tables

Table 1: Reaction Performance in Photocatalyzed Alkylation

Compound Reaction Outcome Yield Reference
This compound Polymerization Failed
2-Vinylpyridine Successful alkylation 82%
3-Vinylpyridine Moderate alkylation 50%
Phenyl vinyl sulfone Efficient coupling 53–70%

Table 2: Coordination Modes in Ruthenium Clusters

Compound Cluster Product Electron Donation Reference
This compound Ru₅(CO)₁₅(μ₅-C₄H₂N₂CHCH) 9 electrons
2-Vinylpyridine Ru₃(CO)₁₀(μ-dppm)(μ-H)₂ 4–6 electrons

Reactivity and Stability Considerations

  • Polymerization Tendency: this compound’s instability under photochemical conditions contrasts with its robustness in high-temperature organometallic reactions, where it forms stable Ru and Rh complexes .
  • C–H Activation Pathways : The additional nitrogen in pyrazine facilitates aryl C–H activation, enabling unique coordination modes absent in 2-vinylpyridine .

Biological Activity

2-Vinylpyrazine is a volatile organic compound belonging to the pyrazine family, which is known for its diverse biological activities. This compound is primarily recognized for its presence in food products, particularly those subjected to heat processing, and has garnered attention due to its potential pharmacological effects and antimicrobial properties.

This compound has the molecular formula C6H6N2C_6H_6N_2 and is characterized by a vinyl group attached to the pyrazine ring. Its structure allows it to participate in various chemical reactions, particularly in the Maillard reaction, where it can be formed from precursors such as alkylpyrazines and formaldehyde during food processing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Tyc et al. (2019) demonstrated that pyrazines, including this compound, possess broad-spectrum antimicrobial properties against several bacterial strains such as Escherichia coli and Staphylococcus aureus . The mode of action involves disrupting bacterial cell walls and inducing a DNA damage response at elevated concentrations.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli0.5 mg/mLCell wall disruption
Staphylococcus aureus0.3 mg/mLDNA damage response
Candida albicans0.4 mg/mLMembrane integrity loss

Toxicological Effects

While this compound shows promise as an antimicrobial agent, its toxicological profile has also been investigated. At higher concentrations, it may induce cytotoxic effects in mammalian cells, activating pathways related to oxidative stress and DNA damage . The compound's toxicity was assessed using transcriptional reporter assays in both bacterial and mammalian cell models.

Case Study: Toxicity Assessment
In a controlled study, researchers exposed mammalian cells to varying concentrations of this compound. The results indicated that at concentrations above 1 mg/mL, significant cytotoxic effects were observed, including increased markers for oxidative stress and apoptosis .

Pharmacological Applications

The pharmacological potential of this compound extends beyond antimicrobial activity. It has been implicated in various therapeutic applications due to its ability to modulate biological pathways:

  • Anti-inflammatory Effects : Some studies suggest that pyrazines may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, possibly aiding in conditions like stroke recovery by promoting neuroplasticity .

Synthesis Pathways

The synthesis of this compound primarily occurs through the Maillard reaction, which is a complex series of reactions between amino acids and reducing sugars during food processing . Understanding these pathways is crucial for optimizing its production in food applications.

Table 2: Synthesis Pathways of this compound

PrecursorReaction TypeConditions Required
Alkylpyrazines + FormaldehydeCondensation ReactionHeat treatment (Maillard reaction)

Q & A

Q. How can researchers reconcile conflicting spectroscopic data in this compound-metal complex studies?

  • Methodological Answer : Discrepancies between solid-state (XRD) and solution (NMR) data often arise from dynamic effects. For example, Ru₃(CO)₉(μ₃-C₄H₃N₂CH]C)(μ-dppm)(μ-H)₂ shows two ³¹P NMR signals in solution but a single crystallographic site. Variable-temperature NMR and NOESY experiments differentiate static vs. dynamic disorder .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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